

Thermodynamic Properties of (S)-(+)-2-Pentanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-Pentanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **(S)-(+)-2-Pentanol**. The information is compiled from critically evaluated data and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this chiral alcohol is utilized. This document summarizes key physical and thermodynamic data in structured tables, details the general experimental protocols for their determination, and provides visualizations of experimental workflows and thermodynamic relationships.

Physical and Chemical Properties

(S)-(+)-2-Pentanol is a chiral secondary alcohol with the chemical formula $C_5H_{12}O$. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **(S)-(+)-2-Pentanol**

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ O	[1]
Molecular Weight	88.15 g/mol	[1]
CAS Number	26184-62-3	[1]
Appearance	Colorless liquid	[1]
Density	0.81 g/mL at 25 °C	[2][3]
Boiling Point	118-119 °C	[2][3]
Melting Point	-50 °C	[4][5]
Flash Point	34 °C (93 °F)	[2]
Refractive Index (n ₂₀ /D)	1.406	[2][3]
Optical Rotation ([α] ₂₅ /D, neat)	+13°	[2]
Vapor Density (vs air)	3	[2]

Thermodynamic Data

The thermodynamic properties of **(S)-(+)-2-Pentanol** and its racemate, 2-Pentanol, have been determined through various experimental techniques. The following tables summarize the key thermodynamic parameters. It is important to note that some of the data, particularly for enthalpy and entropy, have been reported for the racemic mixture of 2-pentanol.

Table 2: Thermodynamic Properties of 2-Pentanol

Property	Value	Units	Method	Reference
Enthalpy of Formation (Liquid, $\Delta_f H^\circ_{\text{liquid}}$)				
-365.2 \pm 1.1	kJ/mol	Combustion Calorimetry (Ccb)	Sachek, Peshchenko, et al., 1974[6]	
-366.4 \pm 1.7	kJ/mol	Chemical Equilibrium (Eqk)	Connett, 1970[6]	
-367.1 \pm 0.75	kJ/mol	Combustion Calorimetry (Ccb)	Chao and Rossini, 1965[6]	
Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)				
-312.7	kJ/mol	Calculated	Sachek, Peshchenko, et al., 1974[6][7]	
-313.8 \pm 1.1	kJ/mol	Chemical Equilibrium (Eqk)	Connett, 1970[6][7]	
-314.6 \pm 1.5	kJ/mol	Combustion Calorimetry (Ccb)	Chao and Rossini, 1965[6][7]	
Standard Molar Entropy (Gas, S°_{gas})	392.0 \pm 0.9	J/mol·K	Chemical Equilibrium	Connett, 1970[6][7]
Enthalpy of Combustion (Liquid, $\Delta_c H^\circ_{\text{liquid}}$)	-3315.4 \pm 0.67	kJ/mol	Combustion Calorimetry (Ccb)	Chao and Rossini, 1965[6]

Liquid Phase				
Heat Capacity (Cp,liquid)	2.716	J/g·K	Not specified	[8]
Enthalpy of Vaporization (ΔvapH)	54.0	kJ/mol at 313 K	Not specified	Wilhoit and Zwolinski, 1973[9]
Enthalpy of Fusion (ΔfusH)	8.48	kJ/mol at 200 K	Not specified	Lohmann, Joh, et al., 1997[9]

Table 3: Vapor Pressure of 2-Pentanol (Antoine Equation)

The vapor pressure of 2-pentanol can be described by the Antoine equation: $\log_{10}(P) = A - (B / (T + C))$, where P is the vapor pressure in bar and T is the temperature in Kelvin.[6][10]

A	B	C	Temperature Range (K)	Reference
4.42349	1291.212	-100.017	298.12 - 383.34	Butler, Ramchandani, et al., 1935[6][10]

Experimental Protocols

While the full experimental details from the original publications are not readily available, this section describes the general methodologies used to determine the key thermodynamic properties of alcohols like **(S)-(+)-2-Pentanol**.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

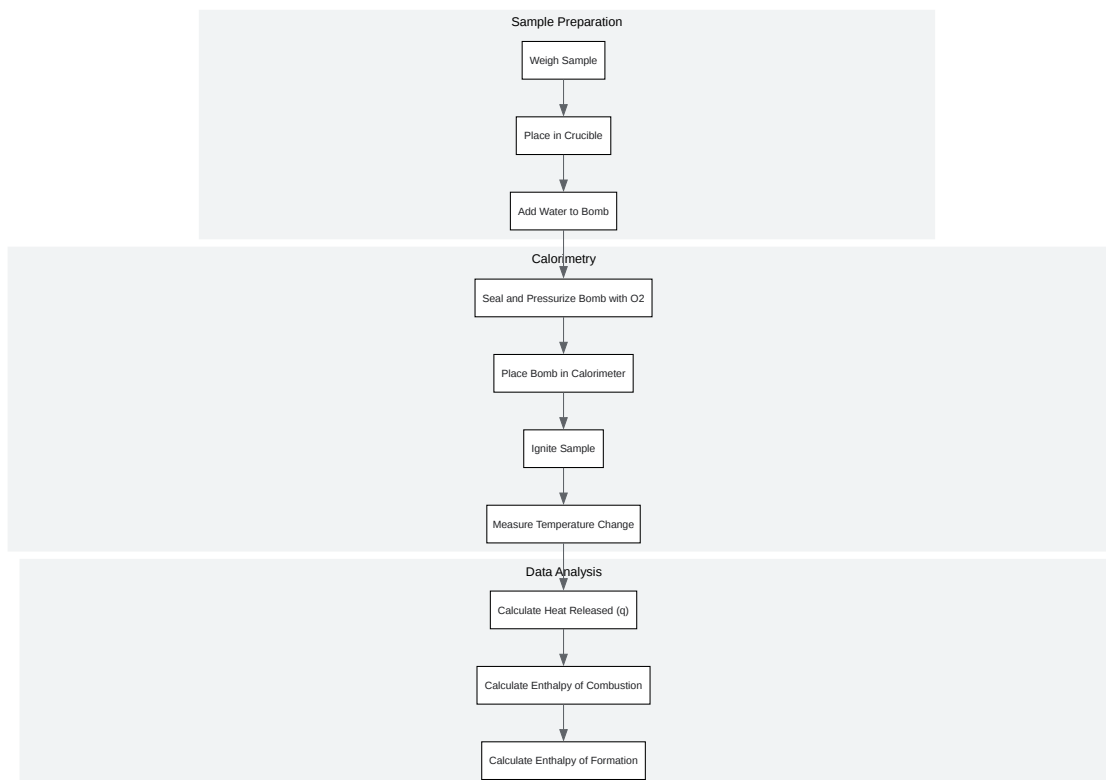
General Protocol:

- **Sample Preparation:** A precisely weighed sample of the liquid alcohol (e.g., 2-pentanol) is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb." A small

amount of water is added to the bomb to ensure that the final products are in their standard states.

- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Assembly:** The bomb is placed in a well-insulated water jacket of a known volume. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- **Temperature Measurement:** The temperature of the water is recorded before and after combustion. The maximum temperature rise is used to calculate the heat released.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion using Hess's law.

The enthalpy of combustion for 2-pentanol was determined using this method by Chao and Rossini (1965).[6]



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Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential scanning calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

General Protocol:

- **Sample Preparation:** A small, accurately weighed amount of the liquid sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling rate (e.g., 10 °C/min) over a specified temperature range.
- **Data Acquisition:** The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
- **Data Analysis:**
 - **Heat Capacity:** The heat capacity is determined from the difference in heat flow between the sample and the reference in a region with no thermal transitions.
 - **Enthalpy of Fusion:** For the determination of the enthalpy of fusion, the sample is first cooled to below its melting point to induce crystallization. The sample is then heated, and the endothermic peak corresponding to melting is integrated. The area of the peak is directly proportional to the enthalpy of fusion.

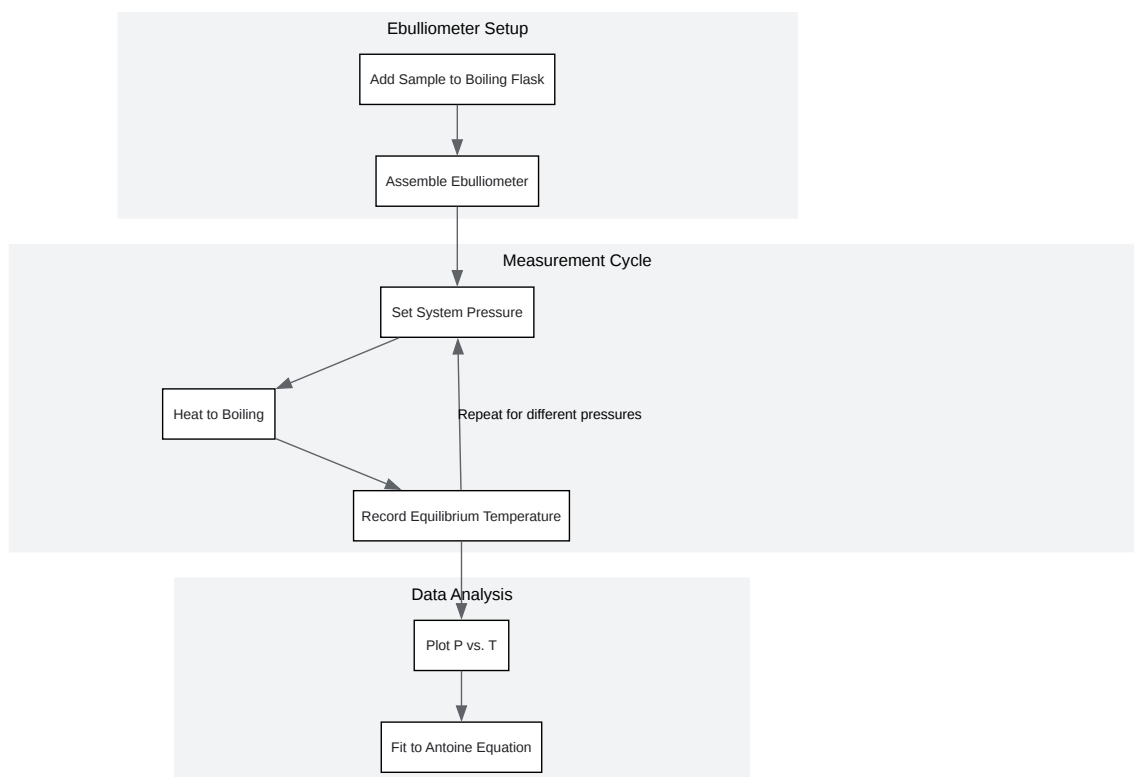
Ebulliometry for Vapor Pressure Measurement

Ebulliometry is a technique for the precise measurement of the boiling point of a liquid. By measuring the boiling point at different pressures, the vapor pressure curve can be determined.

General Protocol:

- **Apparatus:** An ebulliometer consists of a boiling flask, a condenser to return the condensed vapor, and a system for precise temperature and pressure measurement.
- **Procedure:** The liquid sample is placed in the boiling flask. The system is brought to a specific pressure, and the liquid is heated to its boiling point. The temperature at which the liquid and vapor are in equilibrium is recorded.
- **Data Collection:** This process is repeated at various pressures to obtain a set of corresponding boiling temperatures.
- **Data Analysis:** The vapor pressure data are often fitted to an empirical equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.

The Antoine equation parameters for 2-pentanol were reported by Butler, Ramchandani, et al. (1935).[\[6\]](#)[\[10\]](#)



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Caption: Workflow for Ebulliometry.

Chemical Equilibrium for Enthalpy and Entropy of Formation

Thermodynamic properties can also be determined by studying the equilibrium of a chemical reaction.

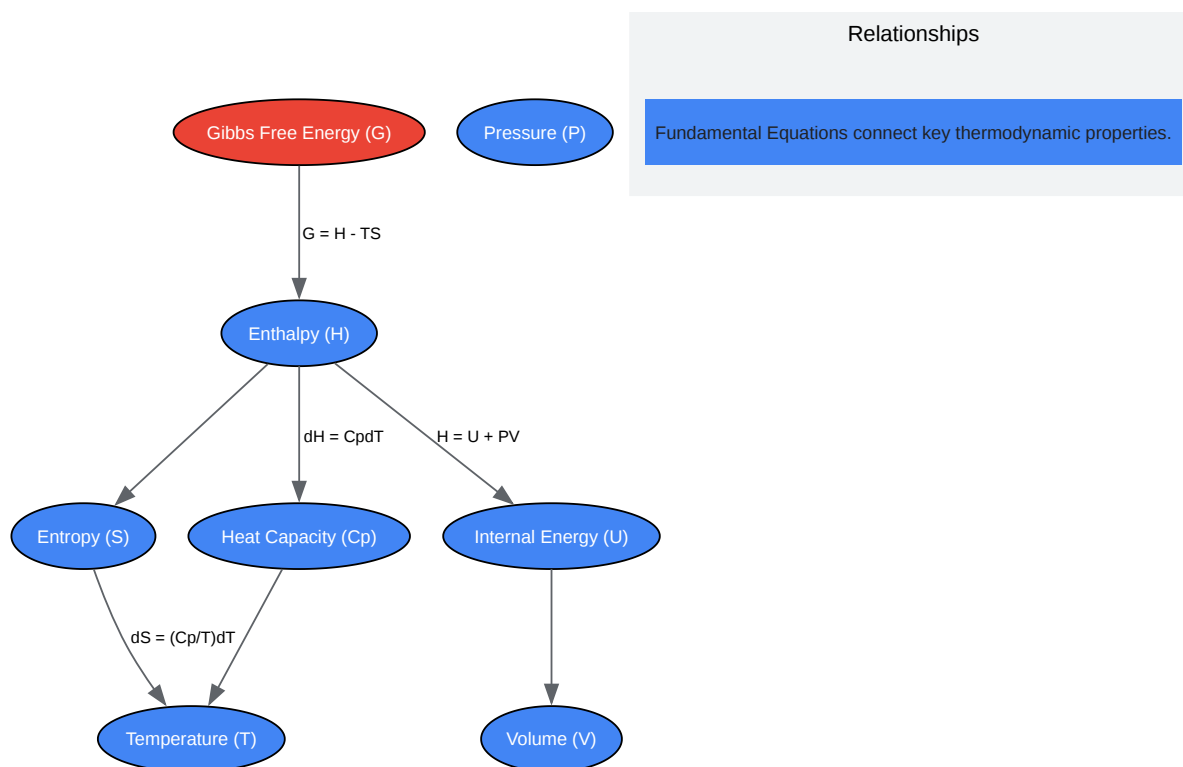
General Protocol:

- **Reaction System:** A reversible reaction involving the compound of interest is chosen. For 2-pentanol, a dehydrogenation reaction to form a ketone and hydrogen gas is suitable.
- **Experimental Setup:** The alcohol vapor is passed over a catalyst at a controlled temperature and pressure.
- **Equilibrium Measurement:** The composition of the gas mixture at equilibrium is determined, typically using gas chromatography.
- **Calculation of Equilibrium Constant (K):** The equilibrium constant is calculated from the partial pressures of the reactants and products.
- **Van't Hoff Equation:** The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant. The van't Hoff equation ($d(\ln K)/dT = \Delta H^\circ/RT^2$) is then used to calculate the standard enthalpy change (ΔH°) for the reaction.
- **Gibbs Free Energy and Entropy:** The standard Gibbs free energy change (ΔG°) is calculated from $\Delta G^\circ = -RT \ln K$. The standard entropy change (ΔS°) is then determined from the relationship $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$. From these values for the reaction, the standard enthalpy and entropy of formation of the compound of interest can be calculated if the values for the other reactants and products are known.

The enthalpy and entropy of formation for 2-pentanol were determined using a chemical equilibrium method by Connett (1970).^{[6][7]}

Interrelation of Thermodynamic Properties

The various thermodynamic properties are interconnected through fundamental thermodynamic equations. Understanding these relationships is crucial for applying the data in practical applications.



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Caption: Thermodynamic Property Relationships.

This technical guide provides a centralized resource for the thermodynamic properties of **(S)-(+)-2-Pentanol**. The tabulated data, coupled with an understanding of the experimental methodologies, will be beneficial for scientists and researchers in their various applications of this important chiral molecule.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(+)-2-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-(+)-2-Pentanol | 26184-62-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. (2S)-2-Pentanol | CAS#:26184-62-3 | Chemsrce [chemsrc.com]
- 6. 2-Pentanol [webbook.nist.gov]
- 7. 2-Pentanol [webbook.nist.gov]
- 8. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 9. 2-Pentanol [webbook.nist.gov]
- 10. 2-Pentanol [webbook.nist.gov]
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